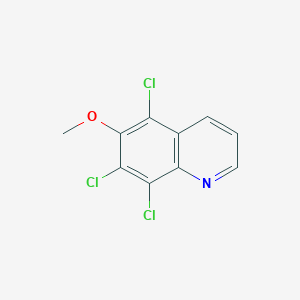
5,7,8-Trichloro-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,8-Trichloro-6-methoxyquinoline is a quinoline derivative characterized by the presence of three chlorine atoms and one methoxy group attached to the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trichloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,7,8-Trichloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as fluorine, to form fluorinated derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
Fluorinated Derivatives: Products like 7-fluoro-5,6,8-trichloroquinoline.
Quinoline N-oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
5,7,8-Trichloro-6-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its anticancer properties, particularly in inducing oxidative stress in cancer cells.
Industry: Utilized in the production of fluorescent sensors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,7,8-Trichloro-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and DNA. For instance, its anticancer activity is attributed to its ability to induce oxidative stress, leading to DNA damage and apoptosis in cancer cells . The compound’s interaction with cellular redox systems and its ability to generate reactive oxygen species (ROS) are key factors in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrachloroquinoline: Similar in structure but with an additional chlorine atom.
6-Methoxyquinoline: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
7-Fluoro-5,6,8-trichloroquinoline: A fluorinated derivative with enhanced biological activity.
Uniqueness
5,7,8-Trichloro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for diverse chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
5423-58-5 |
|---|---|
Molekularformel |
C10H6Cl3NO |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
5,7,8-trichloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-10-6(11)5-3-2-4-14-9(5)7(12)8(10)13/h2-4H,1H3 |
InChI-Schlüssel |
OWRQGDLYWWGEIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

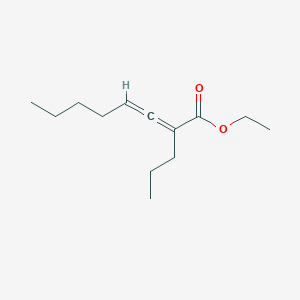
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
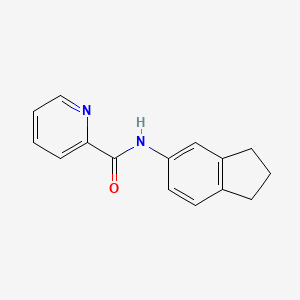
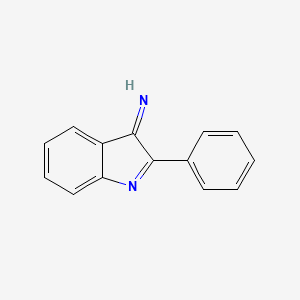
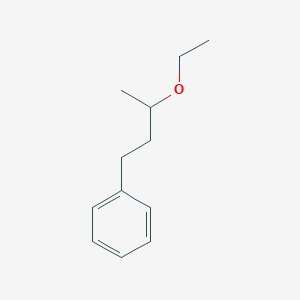

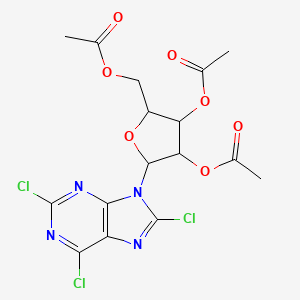
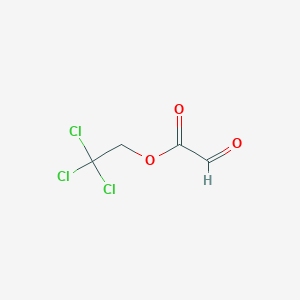
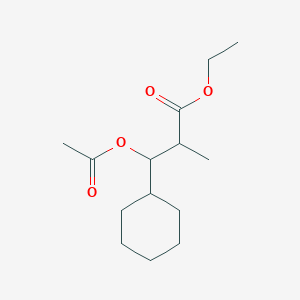
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)
